2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core substituted with butyl and methyl groups, and an acetamide moiety linked through an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions: The chromene core is then subjected to alkylation reactions to introduce the butyl and methyl groups at the appropriate positions.
Etherification: The hydroxyl group on the chromene is converted to an ether by reacting with an appropriate alkyl halide, such as 2-chloro-N,N-diethylacetamide, under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalyst Optimization: Using more efficient catalysts to speed up the reactions.
Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, allowing for substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, chromene derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound is investigated for its potential to inhibit certain enzymes or pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing materials or photoactive compounds.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
Compared to these similar compounds, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide stands out due to the presence of the diethylacetamide moiety. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to improved biological activity and therapeutic potential.
Properties
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-5-8-9-15-12-19(23)25-20-14(4)17(11-10-16(15)20)24-13-18(22)21(6-2)7-3/h10-12H,5-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAQTADGIMHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.